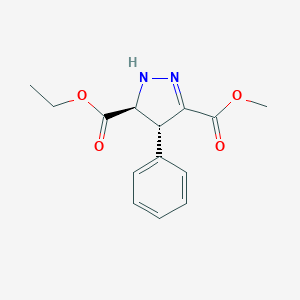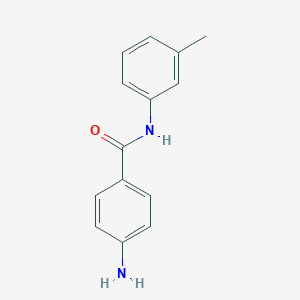
4-amino-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(3-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial building block for many drug candidates and has a wide range of applications in various scientific fields. The compound consists of a benzamide core with an amino group at the 4-position and a 3-methylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
There are two well-known synthetic routes for the preparation of 4-amino-N-(3-methylphenyl)benzamide:
Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is more efficient as it avoids the need for additional reagents and purification steps.
Industrial Production Methods
In industrial settings, a continuous flow microreactor system is often used for the synthesis of this compound. This system allows for precise control of reaction conditions and parameters, leading to high yields and selectivity. For example, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .
化学反応の分析
Types of Reactions
4-amino-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Acylation: The compound can be synthesized through acylation reactions, as described in the preparation methods.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Major Products
From Acylation: N-(4-methyl-3-nitrophenyl)benzamide is an intermediate product.
From Reduction: this compound is the final product.
科学的研究の応用
4-amino-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is a crucial intermediate in the synthesis of various drug candidates.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-amino-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a methoxypropyl group instead of a methylphenyl group.
N-(3-amino-4-methylphenyl)benzamide: This is a closely related compound with similar applications in medicinal chemistry.
Uniqueness
4-amino-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective acylation process and high yield in continuous flow synthesis make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
4-amino-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYXVNYOLDJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]piperazine](/img/structure/B375280.png)
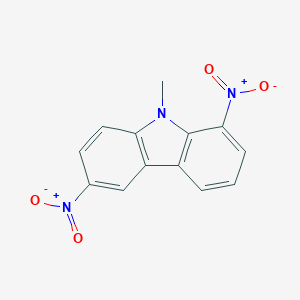

![N-[1-(1H-benzimidazol-2-yl)ethylidene]-N-(4-methylphenyl)amine](/img/structure/B375284.png)
![2-[2-[(3-Hydroxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B375287.png)
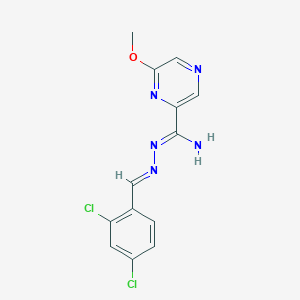


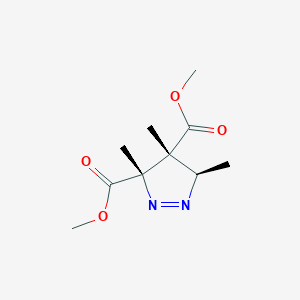

![(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile](/img/structure/B375300.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
